桑德拉霉素
描述
Synthesis Analysis
The total synthesis of Sandramycin has been achieved through various innovative approaches. Katayama et al. (2014) detailed a synthesis using a Staudinger/aza-Wittig/diastereoselective Ugi three-component reaction sequence to obtain a linear pentadepsipeptide, which, through subsequent steps including [5+5] coupling, macrolactamization, and introduction of the quinaldin chromophores, successfully yielded Sandramycin (Katayama et al., 2014). Another significant synthesis route described by Boger et al. (1996) involved the late-stage introduction of the heteroaromatic chromophore and a convergent assembly of precursor pentadepsipeptide, highlighting the strategic elements crucial for synthesizing this compound and its analogs (Boger et al., 1996).
Molecular Structure Analysis
The molecular structure of Sandramycin was determined through spectroscopic analysis and chiral chromatography of its acid hydrolysate. It is characterized as a cyclic decadepsipeptide with a two-fold axis of symmetry and includes 3-hydroxyquinaldic acid as an appended chromophore (Matson et al., 1993).
Chemical Reactions and Properties
The reactivity and interaction of Sandramycin with DNA have been a subject of study due to its antitumor activity. Studies by Boger et al. (1998) systematically examined the intercalation chromophore of Sandramycin, revealing its high affinity for binding to specific DNA sequences, which is significant for its biological activity (Boger et al., 1998).
Physical Properties Analysis
Solid-phase synthesis techniques have been applied to Sandramycin, allowing for the preparation of a range of desymmetrized analogues. This approach has facilitated the exploration of Sandramycin's physical properties and structure-activity relationships, contributing to the understanding of its biological activity (Komatani et al., 2023).
Chemical Properties Analysis
The chemical properties of Sandramycin, including its cytotoxic activity against a range of human cancer cell lines, have been evaluated through the synthesis of its analogues. These studies provide insights into the compound's mechanism of action and potential for therapeutic application. The modifications in the Sandramycin structure, particularly in the chromophore, have been crucial for understanding its interaction with DNA and its antitumor efficacy (Katayama et al., 2014).
科学研究应用
抗肿瘤特性:已实现 (-) -桑德拉霉素的总合成,提供了具有改变的嵌入能力的类似物,可能作为一种新的抗肿瘤剂 (Boger、Chen 和 Saionz,1996 年)。另一项研究证实了桑德拉霉素的抗肿瘤特性,称其对革兰氏阳性生物具有中等的体外活性,并且对小鼠的 P388 白血病具有体内疗效 (Matson 和 Bush,1989 年)。
抗菌和抗真菌活性:桑德拉霉素对 MRSA MB-5393 表现出显着的生长抑制作用,并对白色念珠菌 ATCC-64124 和烟曲霉 ATCC-46645 表现出抗真菌活性 (Virués-Segovia 等人,2022 年)。
细胞毒性和抗 HIV 特性:研究表明,桑德拉霉素具有细胞毒性,并对 HIV-1 逆转录酶具有抑制活性 (Boger、Chen、Saionz 和 Jin,1998 年)。
对多种癌症的效力:研究表明,桑德拉霉素的某些类似物对黑色素瘤、癌和腺癌的效力显着提高,使其成为迄今为止发现的最有效的药物之一 (Boger 和 Chen,1997 年)。
对癌细胞系的评估:桑德拉霉素类似物的细胞毒活性已针对人类癌细胞系进行了评估,突出了其在癌症研究中的潜力 (Katayama、Nakagawa、Takeda、Matsuda 和 Ichikawa,2014 年)。
DNA 绑定特性:桑德拉霉素已被证明可以高亲和力与脱氧寡核苷酸结合,表明其对某些 DNA 序列具有偏好 (Boger 和 Saionz,1999 年)。
未来方向
作用机制
Target of Action
Sandramycin is a cyclic depsipeptide antibiotic that was first isolated from the culture broth of a Nocardioides sp . The primary target of Sandramycin is DNA . It acts as a bifunctional DNA intercalator that strongly binds DNA and forms crosslinks between DNA molecules .
Mode of Action
Sandramycin interacts with its target, DNA, by intercalation . Intercalation is a process where a molecule, in this case, Sandramycin, inserts itself between the base pairs in the DNA helix. This interaction with DNA results in the formation of crosslinks between DNA molecules . This binding and crosslinking can interfere with the normal functioning of DNA, such as replication and transcription, leading to cell death.
Biochemical Pathways
By intercalating into DNA, Sandramycin can inhibit DNA replication and transcription, which are crucial for cell growth and division . This disruption can lead to cell cycle arrest and ultimately cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
It is known that sandramycin is a potent cytotoxic agent, suggesting that it can be effectively taken up by cells . More research is needed to fully understand the pharmacokinetics of Sandramycin and how these properties impact its bioavailability and therapeutic potential.
Result of Action
The result of Sandramycin’s action is the inhibition of cell growth and induction of cell death. By intercalating into DNA and disrupting normal DNA function, Sandramycin can cause cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells . This makes Sandramycin a potent antitumor agent .
属性
IUPAC Name |
3-hydroxy-N-[23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H76N12O16/c1-33(2)51-59(85)87-31-39(65-55(81)49-43(73)25-35-17-9-11-19-37(35)63-49)57(83)71-23-15-13-21-41(71)53(79)62-28-46(76)68(6)30-48(78)70(8)52(34(3)4)60(86)88-32-40(66-56(82)50-44(74)26-36-18-10-12-20-38(36)64-50)58(84)72-24-16-14-22-42(72)54(80)61-27-45(75)67(5)29-47(77)69(51)7/h9-12,17-20,25-26,33-34,39-42,51-52,73-74H,13-16,21-24,27-32H2,1-8H3,(H,61,80)(H,62,79)(H,65,81)(H,66,82) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIVYIYCEBUEHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)OCC(C(=O)N2CCCCC2C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3CCCCC3C(=O)NCC(=O)N(CC(=O)N1C)C)NC(=O)C4=NC5=CC=CC=C5C=C4O)C(C)C)C)C)NC(=O)C6=NC7=CC=CC=C7C=C6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H76N12O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1221.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
100940-65-6 | |
Record name | Sandramycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100940656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。